

discovery and development of sarolaner isoxazoline

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Compound Focus: Sarolaner

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Discovery & Lead Optimization of Sarolaner

The discovery of **sarolaner** was initiated through a lead optimization program aimed at developing a novel, orally active ectoparasiticide specifically for companion animals [1]. Key objectives included high potency against fleas and ticks and a favorable safety profile in dogs.

Table 1: Key Stages in Sarolaner Discovery

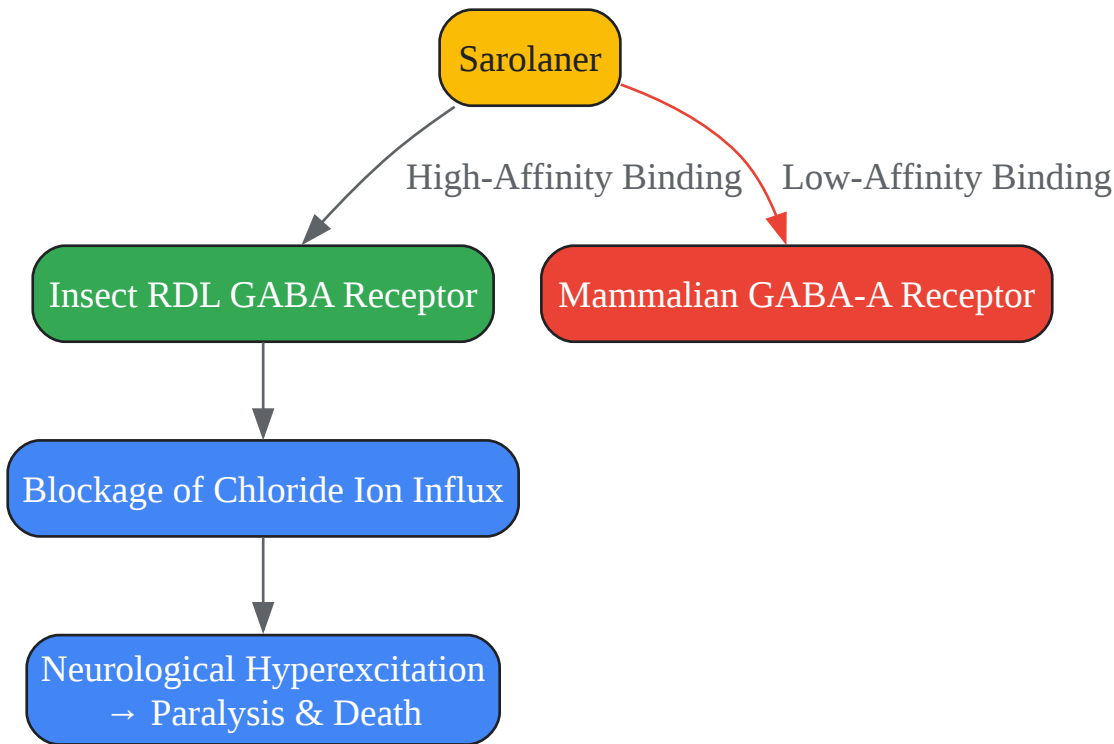
Stage	Description	Key Findings/Outcome
De Novo Synthesis	Lead optimization in Zoetis research labs [1].	--
Structural Features	Incorporation of spiroazetidine and sulfone moieties [1].	Contributed to potency and pharmacokinetic (PK) properties.
Chiral Purification	Isolation of the biologically active S-enantiomer [1].	Eliminated potential off-target effects from the inactive R-enantiomer; flea and tick activity resides solely in the S-enantiomer [2].

Stage	Description	Key Findings/Outcome
In Vitro Screening	Blood feeding assay vs. cat flea (<i>C. felis</i>); ingestion assay vs. soft tick (<i>O. turicata</i>) [1].	LC ₈₀ of 0.3 µg/mL against <i>C. felis</i> *; LC ₁₀₀ of 0.003 µg/mL against <i>O. turicata</i> .
Comparative Potency	Head-to-head in vitro assay with afoxolaner & fluralaner [1].	Sarolaner demonstrated superior flea and tick potency .
Exploratory Safety	Studies in dogs ≥8 weeks old [1].	Safe upon repeated monthly dosing at up to 20 mg/kg .

Molecular Mechanism of Action

Sarolaner is a negative allosteric modulator (NAM) of insect GABA-gated chloride channels (GABA_ACl_s) and glutamate-gated chloride channels (GluCl_s) [2] [1]. Its primary insecticidal activity comes from blocking neuronal signal transmission in the parasite's nervous system, leading to paralysis and death [2].

The diagram below illustrates the established insecticidal mechanism and the molecular basis for **sarolaner's** selectivity.



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Figure 1: **Sarolaner** selectively binds to insect GABA receptors, disrupting nervous function. Binding involves key residues like Ile256, Phe326, and Ile267/268 [2]. The S-enantiomer shows higher affinity for both wild-type and resistant A285S mutant flea receptors [2] [1]. Activity on mammalian receptors is significantly lower, contributing to vertebrate safety [3].

Efficacy, Pharmacokinetics & Analytical Methods

Efficacy Against Fleas and Ticks In controlled field studies, **sarolaner** demonstrated high efficacy at a minimum dosage of 2.0 mg/kg (range 2–4 mg/kg) administered monthly [4]. The table below shows its efficacy compared to positive controls.

Table 2: Efficacy of Sarolaner in Field Studies (% Reduction in Live Parasite Counts)

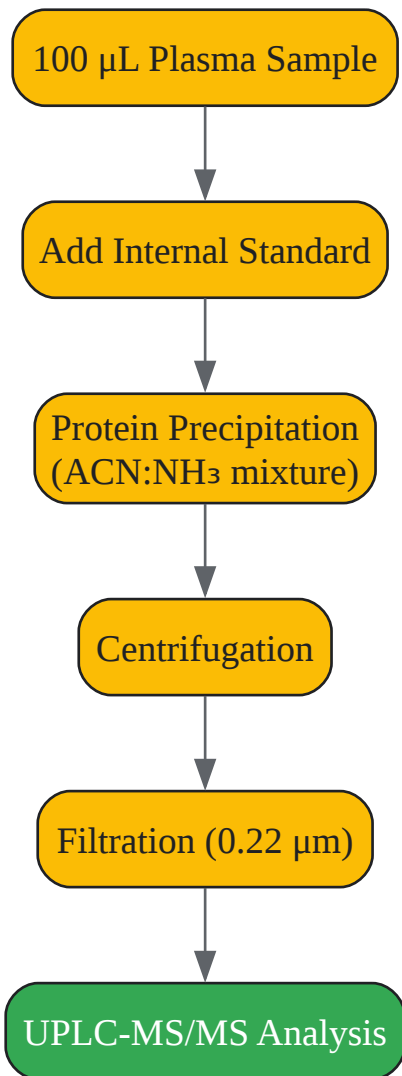
Post-Treatment Day	Sarolaner vs. Fleas	Spinosad (Control) vs. Fleas	Sarolaner vs. Ticks	Fipronil (Control) vs. Ticks
Day 14	98.8%	98.9%	97.4%	94.1%
Day 30	99.4%	93.7%	97.6%	88.5%
Day 60	>99.9%	96.8%	99.8%	89.9%
Day 90	>99.9%	95.1%	100%	98.1%

Source: [4]. **Sarolaner** was non-inferior to controls at all timepoints and superior to spinosad on Day 30 and to fipronil on Days 30 and 60.

Pharmacokinetic (PK) Profile A favorable PK profile supports its monthly dosing regimen [1]:

- **Rapid Absorption:** Time to maximum plasma concentration (T_{max}) occurs within the first day post-dose.
- **High Bioavailability:** >85%.
- **High Protein Binding:** >99.9%.
- **Long Half-life:** Approximately 11-12 days in dogs.
- **Dose Proportionality:** Observed over the range of 1.25–5 mg/kg.

Analytical Method for Determination A 2024 study developed a simple and robust UPLC-MS/MS method for quantifying **sarolaner** and other isoxazolines in plasma [5]. The workflow is summarized below.



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Figure 2: Sample preparation workflow for UPLC-MS/MS analysis of **sarolaner** in plasma. Method is linear ($r^2=0.99$), precise, and sensitive (LOQ=1 ng/mL) [5].

Safety and Regulatory Considerations

While isoxazoline drugs are considered safe for the majority of animals, the U.S. FDA has issued a warning for the entire class regarding the potential for neurologic adverse events in dogs and cats, such as muscle tremors, ataxia, and seizures [6]. These can occur in animals without a prior seizure history. A 2025 in vitro study confirmed that **sarolaner** can inhibit certain canine and human GABA receptor subtypes, though with

lower potency compared to insect receptors, which may be a factor in the observed neurological events [3]. Veterinarians are advised to consider the patient's medical history before prescribing [6].

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